1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-a-(2-methylpropyl)-6-oxo-, [S-(R*,R*)]-(9CI)
Description
This compound (CAS: 129605-52-3) is a spirocyclic derivative with a molecular formula of C₁₄H₂₂N₂O₅ and a molecular weight of 298.33 g/mol . Its structure features:
- A 1,7-diazaspiro[4.4]nonane core, which imposes conformational rigidity.
- A tert-butoxycarbonyl (Boc) protecting group at the 1-position, enhancing stability during synthesis.
- A 2-methylpropyl (isobutyl) substituent at the α-position of the acetic acid side chain.
- Stereochemistry defined as [S-(R,R)], indicating specific configurations at chiral centers critical for biological interactions .
Properties
Molecular Formula |
C18H30N2O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(5S)-8-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H30N2O6/c1-11(2)9-12(14(22)23)20-13(21)10-18(15(20)24)7-6-8-19(18)16(25)26-17(3,4)5/h11-13,21H,6-10H2,1-5H3,(H,22,23)/t12?,13?,18-/m0/s1 |
InChI Key |
FHTXWWWRCIVIIT-KJBLDROHSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)O)N1C(C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Biological Activity
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-(2-methylpropyl)-6-oxo-, [S-(R*,R*)]-(9CI) is a complex organic compound with potential applications in medicinal chemistry. Its unique structural characteristics, including a spirocyclic framework and various functional groups, suggest significant biological activity. This article reviews the biological activity of this compound by examining its interactions with biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a diazaspiro structure that incorporates two nitrogen atoms within a nonane ring. The presence of an acetic acid moiety and a dimethylethoxycarbonyl group enhances its reactivity and potential biological interactions.
| Structural Feature | Description |
|---|---|
| Spirocyclic Framework | Contains two nitrogen atoms in a spiro configuration |
| Functional Groups | Acetic acid and dimethylethoxycarbonyl groups |
| Reactivity | Capable of undergoing various chemical reactions to form derivatives |
Research indicates that compounds within the diazaspiro family can interact with specific biological targets, particularly in relation to osteoclast activity. The primary mechanism involves modulation of signaling pathways crucial for bone resorption processes.
- Osteoclast Inhibition : Studies have shown that derivatives of diazaspiro compounds can inhibit osteoclast activity, which is vital for conditions such as osteoporosis. For instance, the compound E197 demonstrated effectiveness in preventing pathological bone loss in mouse models without impairing osteoblast function .
Interaction with Biological Targets
1,7-Diazaspiro[4.4]nonane derivatives have been explored for their binding affinities to various enzymes and receptors:
- Inhibition of DOCK5 : Certain derivatives have been identified as inhibitors of human DOCK5, which plays a role in osteoclast adhesion and activity. This inhibition can potentially lead to reduced bone resorption .
- Signaling Pathway Modulation : The compound may influence pathways associated with cell signaling in osteoclasts, thus affecting their activity and survival rates.
Study on Osteoclast Activity
A significant study published in the Journal of Medicinal Chemistry focused on the efficacy of novel diazaspiro derivatives in inhibiting osteoclast activity. The results indicated that compound E197 effectively reduced osteoclast resorption without affecting osteoblast numbers or function:
- Experimental Setup : Mice were treated with E197, and subsequent analysis showed a marked decrease in osteoclast activity while maintaining normal bone formation markers.
- Results Summary :
| Compound | Effect on Osteoclasts | Impact on Osteoblasts |
|---|---|---|
| E197 | Inhibited activity | No adverse effects |
| Control | Normal activity | Normal function |
This study highlights the potential of 1,7-Diazaspiro[4.4]nonane derivatives as therapeutic agents for osteoporosis.
Comparative Analysis
To understand the uniqueness of 1,7-Diazaspiro[4.4]nonane-7-acetic acid relative to similar compounds, the following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonane-7-acetic acid | Contains dimethylethoxycarbonyl group | Enhanced stability |
| 2,7-Diazaspiro[3.5]nonane | Different spirocyclic core | Variations in biological activity |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Contains tert-butyl protecting group | Different chemical properties |
The unique combination of structural features in 1,7-Diazaspiro[4.4]nonane-7-acetic acid enhances its stability and reactivity compared to its analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s 2-methylpropyl group increases LogP (~1.2 estimated) compared to the (5R)-analogue (LogP ~0.7) .
- Solubility: The Boc group reduces water solubility, whereas pyridinyl or carboxylic acid derivatives (e.g., CAS 908264-65-3) exhibit improved aqueous solubility .
- Stereochemical Impact: The [S-(R,R)] configuration in the target compound may enhance binding affinity to chiral targets (e.g., enzymes) compared to racemic mixtures .
Research Findings and Data
Stability Studies
Q & A
Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group in this compound?
The Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:
- Substitution reactions at the diazaspiro core followed by Boc protection of the amine.
- Esterification to stabilize carboxylic acid intermediates (e.g., tert-butyl ester formation).
- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the Boc group during synthesis .
2. Which analytical techniques confirm the stereochemistry of the [S-(R,R)] configuration?**
Q. How is the 6-oxo group stabilized during synthesis?
- Ketone protection : Convert the 6-oxo group to a ketal or thioketal intermediate using ethylene glycol or 1,2-ethanedithiol under acidic conditions.
- Reductive amination : Post-synthesis, the oxo group can be reduced to an amine for functionalization .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in this compound class?
The [S-(R*,R*)] configuration enhances target binding affinity due to:
- Spatial complementarity : Optimal alignment with enzyme active sites (e.g., FAAH inhibition observed in related spiro compounds).
- Resistance to metabolic degradation : Stereospecificity reduces susceptibility to hepatic enzymes.
Comparative studies show a 10-fold increase in IC50 for the correct enantiomer vs. its mirror image .
Q. What structural modifications improve pharmacokinetics (PK) in vivo?
| Modification | Effect on PK | Example |
|---|---|---|
| Carboxylic acid | Enhances solubility (logP reduction) | 7-Acetic acid substituent |
| Isobutyl group | Increases lipophilicity for BBB penetration | α-(2-methylpropyl) chain |
| Boc protection | Prolongs half-life by slowing metabolism | tert-Butoxycarbonyl group |
Q. How can computational models predict target interactions?
Q. What methodologies resolve contradictions in bioactivity data across studies?
- Dose-response profiling : Validate activity thresholds using standardized assays (e.g., fluorometric FAAH inhibition).
- Metabolite screening : Identify off-target interactions via LC-MS/MS.
- Structural analogs : Compare activity of derivatives to isolate critical functional groups .
Methodological Considerations
Q. How to optimize reaction yields in multi-step syntheses?
- Catalyst screening : Pd/C or Raney Ni for hydrogenation steps (yield: 75–85%).
- Temperature control : Maintain ≤0°C during Boc protection to minimize side reactions.
- Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) for intermediates .
Q. What in vitro assays evaluate enzyme inhibition potential?
- Fluorometric assays : Measure FAAH inhibition using arachidonoyl-AMC substrate.
- Kinetic analysis : Determine Ki values via Lineweaver-Burk plots.
- Selectivity panels : Test against related enzymes (e.g., MAGL, COX-2) to confirm specificity .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
